molecular formula C14H28GeO2 B579479 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one CAS No. 17973-65-8

1,1-Diethyl-7-hydroxy-germacycloundecan-6-one

Katalognummer: B579479
CAS-Nummer: 17973-65-8
Molekulargewicht: 301.006
InChI-Schlüssel: DRDFHEUCILFXQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diethyl-7-hydroxy-germacycloundecan-6-one is a chemical compound with the molecular formula C12H24GeO2. It is a member of the germacycloundecane family, which are organogermanium compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with diethylmagnesium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

GeCl4+2Et2MgEt2Ge+2MgCl2\text{GeCl}_4 + 2 \text{Et}_2\text{Mg} \rightarrow \text{Et}_2\text{Ge} + 2 \text{MgCl}_2 GeCl4​+2Et2​Mg→Et2​Ge+2MgCl2​

The resulting diethylgermanium compound is then subjected to hydrolysis to obtain this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diethyl-7-hydroxy-germacycloundecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and germanium functional groups in the compound .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include germanium oxides, germanium hydrides, and various substituted germacycloundecane derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,1-Diethyl-7-hydroxy-germacycloundecan-6-one has a wide range of scientific research applications, including but not limited to:

Wirkmechanismus

The mechanism of action of 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, facilitating its binding to target sites. The germanium atom in the compound can also participate in coordination chemistry, forming complexes with various metal ions and other molecules .

Vergleich Mit ähnlichen Verbindungen

1,1-Diethyl-7-hydroxy-germacycloundecan-6-one can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

17973-65-8

Molekularformel

C14H28GeO2

Molekulargewicht

301.006

IUPAC-Name

1,1-diethyl-7-hydroxy-germacycloundecan-6-one

InChI

InChI=1S/C14H28GeO2/c1-3-15(4-2)11-7-5-9-13(16)14(17)10-6-8-12-15/h13,16H,3-12H2,1-2H3

InChI-Schlüssel

DRDFHEUCILFXQA-UHFFFAOYSA-N

SMILES

CC[Ge]1(CCCCC(C(=O)CCCC1)O)CC

Synonyme

1,1-Diethyl-7-hydroxygermacycloundecan-6-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.